molecular formula C7H7NO3S B2760456 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde CAS No. 1934392-21-8

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B2760456
CAS No.: 1934392-21-8
M. Wt: 185.2
InChI Key: LSJFFPVNMMDWDT-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is an organic compound that features a unique combination of a dioxolane ring and a thiazole ring, connected to an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The thiazole ring can be introduced via cyclization reactions involving thioamides and α-haloketones

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of eco-friendly reductants such as glucose in alkaline medium has been explored for the synthesis of related compounds .

Types of Reactions:

    Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to primary alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminium hydride (LiAlH4) in ether.

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Halogenated thiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both the dioxolane and thiazole rings, along with the reactive aldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c9-3-6-8-5(4-12-6)7-10-1-2-11-7/h3-4,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJFFPVNMMDWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CSC(=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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